2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide is an organic compound with a complex structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s unique chemical properties make it a valuable subject of study for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with 4-(dimethylamino)phenylacetic acid under specific conditions to form the final product . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-bromo-2-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide stands out due to its specific structural features, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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